(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both thiazole and thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium acetate, and a solvent, like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(5-BROMO-2-THIENYL)METHYLENE]-2-IMINO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and protein synthesis. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings that exhibit diverse biological activities.
Thiophene derivatives: Compounds with similar thiophene rings used in various applications.
Properties
Molecular Formula |
C8H5BrN2OS2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(5-bromothiophen-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C8H5BrN2OS2/c9-6-2-1-4(13-6)3-5-7(12)11-8(10)14-5/h1-3H,(H2,10,11,12)/b5-3- |
InChI Key |
ZIPAIQOBDHTQMB-HYXAFXHYSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C\2/C(=O)N=C(S2)N |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)N=C(S2)N |
Origin of Product |
United States |
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